molecular formula C7H13Cl B13191592 (1-Chlorobutan-2-YL)cyclopropane

(1-Chlorobutan-2-YL)cyclopropane

Cat. No.: B13191592
M. Wt: 132.63 g/mol
InChI Key: HJXFPPRRAFAOTM-UHFFFAOYSA-N
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Description

(1-Chlorobutan-2-YL)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 1-chlorobutan-2-yl group Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chlorobutan-2-YL)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions. These processes typically utilize efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of flow chemistry and continuous processing can further enhance the scalability and efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

(1-Chlorobutan-2-YL)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alcohols, amines, or other substituted cyclopropane derivatives .

Scientific Research Applications

(1-Chlorobutan-2-YL)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Chlorobutan-2-YL)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Chlorobutan-2-YL)cyclopropane is unique due to the presence of both a cyclopropane ring and a chlorinated butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

1-chlorobutan-2-ylcyclopropane

InChI

InChI=1S/C7H13Cl/c1-2-6(5-8)7-3-4-7/h6-7H,2-5H2,1H3

InChI Key

HJXFPPRRAFAOTM-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1CC1

Origin of Product

United States

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